Heptadecanedioic acid
Overview
Description
Heptadecanedioic acid is a long-chain dicarboxylic acid with the molecular formula C₁₇H₃₂O₄. It is also known as 1,15-pentadecanedicarboxylic acid. This compound is characterized by its two carboxyl functional groups located at the terminal ends of a seventeen-carbon aliphatic chain. This compound is a white crystalline solid at room temperature and is sparingly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanedioic acid can be synthesized through various methods. One common approach involves the oxidative cleavage of long-chain alkenes or fatty acids. For instance, the ozonolysis of heptadecene followed by oxidative workup can yield this compound. Another method involves the catalytic hydrogenation of heptadecynoic acid.
Industrial Production Methods: In industrial settings, this compound is often produced via the fermentation of renewable feedstocks. Microbial fermentation processes using genetically engineered strains of bacteria or yeast can convert fatty acids or triglycerides into this compound. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Heptadecanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction of this compound can yield heptadecanediol.
Esterification: Reaction with alcohols in the presence of acid catalysts forms esters of this compound.
Amidation: Reaction with amines forms amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone in the presence of a suitable solvent.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Amidation: Amines with dicyclohexylcarbodiimide (DCC) as a coupling agent.
Major Products:
Oxidation: this compound derivatives with hydroxyl or keto groups.
Reduction: Heptadecanediol.
Esterification: this compound esters.
Amidation: this compound amides.
Scientific Research Applications
Heptadecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and copolymers. Its long aliphatic chain imparts hydrophobic properties to the resulting materials.
Biology: this compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: this compound is used in the production of lubricants, plasticizers, and surfactants. Its biodegradability makes it an attractive alternative to petroleum-based chemicals.
Mechanism of Action
The mechanism of action of heptadecanedioic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors involved in fatty acid metabolism. Its long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. In industrial applications, its hydrophobic nature and functional groups enable it to modify the properties of materials, such as increasing the flexibility of polymers or enhancing the lubricity of oils.
Comparison with Similar Compounds
Heptadecanedioic acid can be compared to other long-chain dicarboxylic acids, such as:
Hexadecanedioic acid (C₁₆H₃₀O₄): Similar in structure but with one less carbon atom.
Octadecanedioic acid (C₁₈H₃₄O₄): Similar in structure but with one more carbon atom.
Sebacic acid (C₁₀H₁₈O₄): A shorter dicarboxylic acid with ten carbon atoms.
Uniqueness: this compound’s unique length of seventeen carbon atoms provides a balance between hydrophobicity and functional group reactivity, making it suitable for specific applications where other dicarboxylic acids may not perform as well. Its intermediate chain length allows it to impart desirable properties to polymers and other materials without significantly compromising solubility or processability.
Properties
IUPAC Name |
heptadecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-15H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNWZROVPSVEJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074340 | |
Record name | Heptadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-90-0 | |
Record name | Heptadecanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2424-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptadecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptadecanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecanedioic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different packing densities observed in urea inclusion complexes formed with esters possessing varying alcohol chain lengths?
A2: Studies have shown that esters derived from odd-numbered alcohols, like methanol, occupy more space within the urea channel compared to their isomeric counterparts derived from even-numbered alcohols, such as ethanol. [] Interestingly, despite the denser packing in inclusion complexes with esters like ethyl hexanoate, they exhibit lower energy content compared to less densely packed crystals formed with esters like methyl heptanoate. [] This observation highlights that packing density alone does not dictate the overall stability or energy landscape of these inclusion complexes.
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